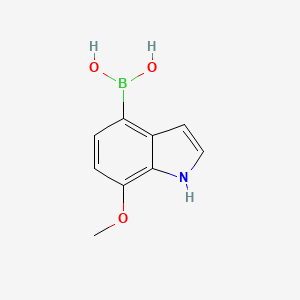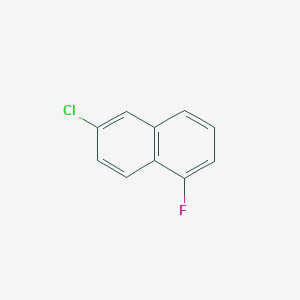
6-Chloro-1-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 1st position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 6-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial step often includes chlorination of naphthalene to produce 6-chloronaphthalene, followed by fluorination. The process parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
化学反応の分析
Types of Reactions: 6-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones or reduction reactions to yield dihydronaphthalenes.
Coupling Reactions: It is also involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
6-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-1-fluoronaphthalene in various reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the electron-withdrawing effect of the fluorine atom facilitates the displacement of the chlorine atom by nucleophiles. In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners.
類似化合物との比較
1-Fluoronaphthalene: Similar structure but lacks the chlorine atom.
6-Chloronaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-6-fluoronaphthalene: Positional isomer with chlorine at the 1st position and fluorine at the 6th position.
Uniqueness: 6-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C10H6ClF |
|---|---|
分子量 |
180.60 g/mol |
IUPAC名 |
6-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
InChIキー |
ZWKOYTLOWDTOTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)



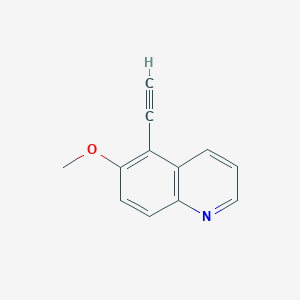
![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)
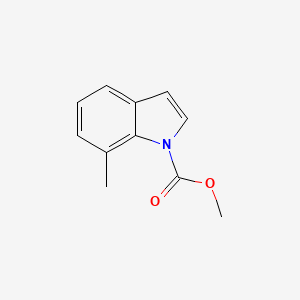
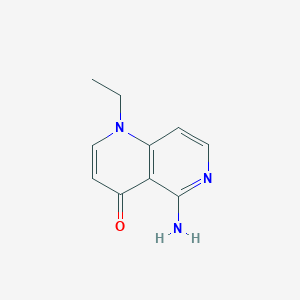
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

